molecular formula C10H9BrO B1278289 6-bromo-3,4-dihydronaphthalen-1(2H)-one CAS No. 66361-67-9

6-bromo-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1278289
Key on ui cas rn: 66361-67-9
M. Wt: 225.08 g/mol
InChI Key: OSDHOOBPMBLALZ-UHFFFAOYSA-N
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Patent
US09206128B2

Procedure details

To a solution of 6-amino-3,4-dihydronaphthalen-1(2H)-one (2.0 g, 12 mmol) in bromic acid (aqueous, 10 mL, 25%) was added sodium nitrite (0.92 g, 13.3 mmol) at 0° C. The mixture was stirred at 0° C. for 15 minutes, and then copper (I) bromide (2.0 g, 13.8 mmol) and bromic acid (aqueous, 20 mL, 25%) was added at 0° C. After addition completed, the reaction mixture was stirred at room temperature for 1 hour. After the reaction, it was diluted with water (200 mL) and the product was extracted with ethyl acetate (200 mL), dried over anhydrous sodium sulfate, concentrated and purified by column chromatography (silica gel, ethyl acetate/petroleum ether=1:20) to give the pure product 6-bromo-3,4-dihydronaphthalen-1(2H)-one (1.2 g, 45%). 1H NMR (300 MHz, CDCl3): δ 7.87 (d, J=8.7 Hz, 1H), 7.44-7.42 (m, 2H), 2.93 (t, J=6.0 Hz, 2H), 2.64 (t, J=6.0 Hz, 2H), 2.15-2.11 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
copper (I) bromide
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2.N([O-])=O.[Na+].[Br:17](O)(=O)=O>O.[Cu]Br>[Br:17][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
0.92 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
Br(=O)(=O)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Br(=O)(=O)O
Name
copper (I) bromide
Quantity
2 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the reaction, it
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, ethyl acetate/petroleum ether=1:20)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C2CCCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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